molecular formula C17H19NO4 B5657581 N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide CAS No. 5686-48-6

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B5657581
CAS No.: 5686-48-6
M. Wt: 301.34 g/mol
InChI Key: WTBWEJYHDCSHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide is an organic compound characterized by the presence of methoxybenzyl and methoxyphenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: 4-methoxybenzylamine and 4-methoxyphenol.

    Formation of Intermediate: The reaction begins with the protection of the amine group in 4-methoxybenzylamine using a suitable protecting group.

    Acylation: The protected amine is then acylated with 2-chloroacetyl chloride to form the intermediate N-(4-methoxybenzyl)-2-chloroacetamide.

    Substitution Reaction: The intermediate undergoes a nucleophilic substitution reaction with 4-methoxyphenol to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalysts: Use of catalysts to increase reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles such as bromine or nitrating agents.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)ethylamine.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmacologically active compounds.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)ethanamide: Similar structure with an ethanamide backbone.

    N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)propionamide: Contains a propionamide backbone.

Uniqueness

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of methoxybenzyl and methoxyphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-5-3-13(4-6-14)11-18-17(19)12-22-16-9-7-15(21-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBWEJYHDCSHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972285
Record name 2-(4-Methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5686-48-6
Record name 2-(4-Methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.